molecular formula C24H21N3O5 B11417242 4-(3-ethoxy-4-hydroxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(3-ethoxy-4-hydroxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11417242
M. Wt: 431.4 g/mol
InChI Key: PTLRKAVCZOHVCP-UHFFFAOYSA-N
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Description

4-(3-ethoxy-4-hydroxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrrolo[3,4-c]pyrazole core, which is known for its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-ethoxy-4-hydroxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the pyrrolo[3,4-c]pyrazole core through cyclization reactions.
  • Introduction of the ethoxy and hydroxy groups via substitution reactions.
  • Attachment of the furan-2-ylmethyl and 2-hydroxyphenyl groups through coupling reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

  • Selection of appropriate catalysts and solvents to enhance reaction efficiency.
  • Implementation of purification techniques such as recrystallization or chromatography.
  • Scale-up of the reaction conditions to accommodate large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(3-ethoxy-4-hydroxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The ethoxy and hydroxy groups can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. This can provide insights into its potential as a therapeutic agent.

Medicine

In medicine, 4-(3-ethoxy-4-hydroxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one may be investigated for its pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

In the industrial sector, this compound can be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-ethoxy-4-hydroxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[3,4-c]pyrazole derivatives, which may have different substituents on the core structure. Examples include:

  • 4-(3-methoxy-4-hydroxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one.
  • 4-(3-ethoxy-4-hydroxyphenyl)-5-(thiophen-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one.

Uniqueness

The uniqueness of 4-(3-ethoxy-4-hydroxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one lies in its specific combination of functional groups and the resulting biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C24H21N3O5

Molecular Weight

431.4 g/mol

IUPAC Name

4-(3-ethoxy-4-hydroxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C24H21N3O5/c1-2-31-19-12-14(9-10-18(19)29)23-20-21(16-7-3-4-8-17(16)28)25-26-22(20)24(30)27(23)13-15-6-5-11-32-15/h3-12,23,28-29H,2,13H2,1H3,(H,25,26)

InChI Key

PTLRKAVCZOHVCP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4=CC=CO4)NN=C3C5=CC=CC=C5O)O

Origin of Product

United States

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